![molecular formula C25H33NO B1502059 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol CAS No. 3977-79-5](/img/structure/B1502059.png)
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol
Overview
Description
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, also known as BU10119, is a synthetic compound that belongs to the class of opioids. It is a highly potent and selective agonist for the delta opioid receptor (DOR), which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. BU10119 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol exerts its pharmacological effects by binding to and activating the delta opioid receptor. This receptor is primarily found in the peripheral nervous system and is involved in the regulation of pain, mood, and stress. Activation of the DOR by 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol results in the inhibition of pain signaling pathways, the modulation of neurotransmitter release, and the regulation of immune system function.
Biochemical and Physiological Effects:
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been shown to have a number of biochemical and physiological effects. It has been found to be highly selective for the delta opioid receptor and has low affinity for other opioid receptors. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been shown to be highly potent and has a long duration of action. It has also been found to be well-tolerated and has a low incidence of side effects.
Advantages and Limitations for Lab Experiments
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has several advantages for laboratory experiments. It is highly potent and selective for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol is also well-tolerated and has a low incidence of side effects, which makes it a safe compound to use in laboratory experiments.
One limitation of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol is that it is a synthetic compound that may not accurately reflect the effects of endogenous opioids in the body. Additionally, the long duration of action of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol may make it difficult to study the acute effects of delta opioid receptor activation.
Future Directions
There are several future directions for research on 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of novel compounds that are based on the structure of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol and have improved pharmacological properties.
Conclusion:
In conclusion, 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, or 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, is a synthetic compound that is highly potent and selective for the delta opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, anxiety, and addiction. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. While there are limitations to the use of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol in laboratory experiments, it remains a useful tool for studying the role of the delta opioid receptor in various physiological processes.
Scientific Research Applications
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the management of pain, depression, anxiety, and addiction. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(1-butylpiperidin-4-yl)-2-methyl-2-phenyl-3H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-3-4-16-26-17-14-22(15-18-26)25(27)23-13-9-8-10-20(23)19-24(25,2)21-11-6-5-7-12-21/h5-13,22,27H,3-4,14-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOUMPDLOJSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)C2(C3=CC=CC=C3CC2(C)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694718 | |
Record name | 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol | |
CAS RN |
3977-79-5 | |
Record name | 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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